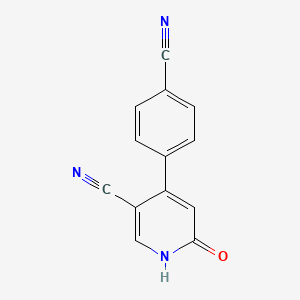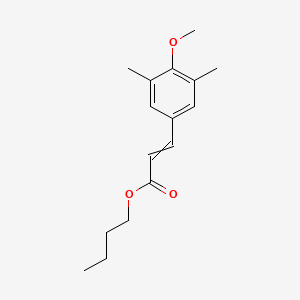
Butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl ester group attached to a substituted phenylprop-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate typically involves the esterification of 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoic acid with butanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of solid acid catalysts, such as sulfonic acid resins, can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions:
Oxidation: Butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate can undergo oxidation reactions, particularly at the methoxy and methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at the positions ortho and para to the methoxy group. Typical reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: Butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound can be used to study the effects of ester derivatives on biological systems. It may also serve as a model compound for investigating the metabolism and biotransformation of esters in living organisms.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its ester functionality makes it suitable for incorporation into polymeric materials, enhancing their properties.
作用機序
The mechanism of action of Butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The methoxy and methyl groups on the phenyl ring can also influence the compound’s reactivity and interaction with enzymes and receptors.
類似化合物との比較
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: This compound shares a similar ester structure but has different substituents on the phenyl ring.
Butyl 3-(3,5-dimethylphenyl)prop-2-enoate: This compound is structurally similar but lacks the methoxy group.
Uniqueness: Butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar esters.
特性
CAS番号 |
826990-95-8 |
|---|---|
分子式 |
C16H22O3 |
分子量 |
262.34 g/mol |
IUPAC名 |
butyl 3-(4-methoxy-3,5-dimethylphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H22O3/c1-5-6-9-19-15(17)8-7-14-10-12(2)16(18-4)13(3)11-14/h7-8,10-11H,5-6,9H2,1-4H3 |
InChIキー |
XPNKMEAEEIHSNN-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C=CC1=CC(=C(C(=C1)C)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


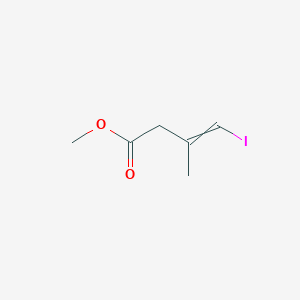
![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro-](/img/structure/B14230754.png)
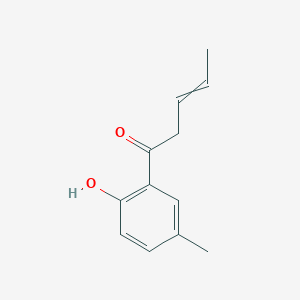
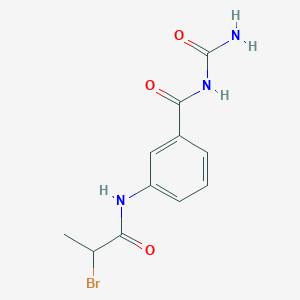
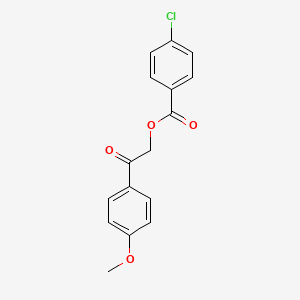
![2-[4-(2-cyanophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14230783.png)
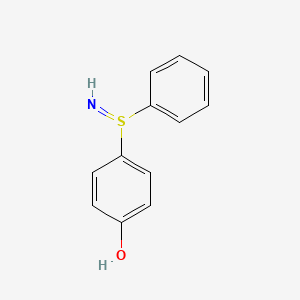
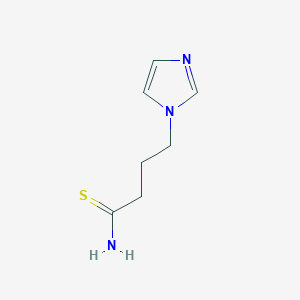
![2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate](/img/structure/B14230796.png)
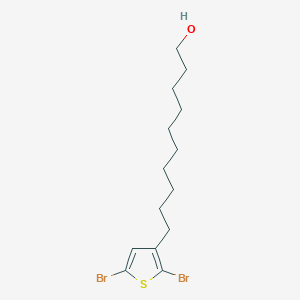
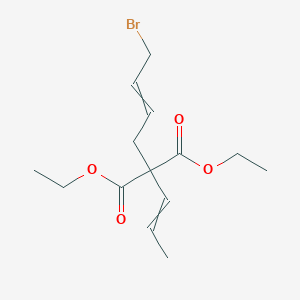
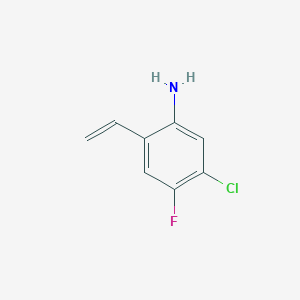
![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B14230826.png)
